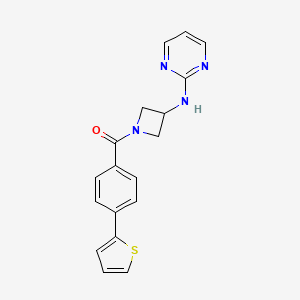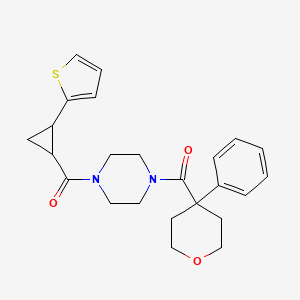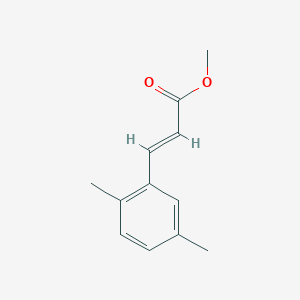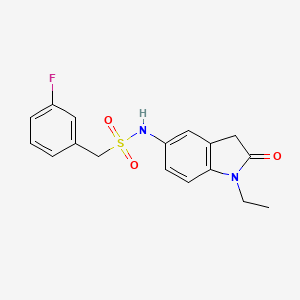
3-Pyrrolidin-3-yl-1H-indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidin-3-yl-1H-indole;hydrochloride is a chemical compound with the CAS Number: 95766-48-6 . It has a molecular weight of 222.72 . The IUPAC name for this compound is 3-(pyrrolidin-3-yl)-1H-indole hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of this compound is characterized by this pyrrolidine ring attached to an indole group . The molecule’s stereochemistry is influenced by the stereogenicity of carbons in the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
3-Pyrrolidin-3-yl-1H-indole hydrochloride derivatives have been employed in organic synthesis, showcasing the versatility of this compound in chemical transformations. For example, the silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been used to construct a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions, offering a straightforward route to the formation of the C-P bond, cyclization, and isomerization in one step (Su Chen et al., 2016). Additionally, reactions of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride yield hydrochlorides of structurally related indoles, highlighting the compound's utility in synthesizing complex molecules (M. Aghazadeh et al., 2012).
Pharmacological Applications
Indole compounds, including those related to 3-Pyrrolidin-3-yl-1H-indole hydrochloride, have shown potential in pharmacological applications. They have been identified as potent antagonists of platelet-activating factor (PAF), suggesting their utility in treating PAF-related disorders such as asthma, shock, and acute inflammation (J B Summers et al., 1987).
Materials Science
In materials science, derivatives of 3-Pyrrolidin-3-yl-1H-indole hydrochloride have been explored for their electrochemical properties. For instance, anodic coupling of certain isomers in acetonitrile produces polymeric films with reversible oxidation, showcasing applications in conductive materials and electrochromic devices (G. Zotti et al., 1989).
Corrosion Inhibition
3-Amino alkylated derivatives of indoles, closely related to 3-Pyrrolidin-3-yl-1H-indole hydrochloride, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the compound's utility in industrial applications where corrosion resistance is critical (C. Verma et al., 2016).
Wirkmechanismus
Target of Action
The compound “3-Pyrrolidin-3-yl-1H-indole;hydrochloride” is a derivative of indole and pyrrolidine . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating their potential to affect a wide range of molecular and cellular processes .
Action Environment
The stereochemistry of the molecule and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9;/h1-4,8-9,13-14H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMPEOPDFZARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95766-48-6 |
Source


|
| Record name | 3-(pyrrolidin-3-yl)-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)

![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)
![2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2869708.png)
![2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2869709.png)
![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)
![(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride](/img/structure/B2869715.png)


